2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine

estrogen receptor pharmacology SERM isomer selectivity tamoxifen impurity characterization

Accurate quantification of Tamoxifen EP Impurity D is a significant analytical challenge due to the required resolution of ≥3.0 from the adjacent Impurity F peak. Generic tamoxifen standards cannot substitute, as the E-isomer’s distinct pharmacology and RRT of 0.8 demand a highly characterized reference compound. This (E)-desethyl methyl tamoxifen standard provides the isomer-specific fidelity essential for compliance. - Meets EP monograph specifications for system suitability; enables precise calibration curve construction. - Functions as a critical ER agonist negative control, exhibiting >100-fold lower ER binding affinity than Z-tamoxifen. - Supplied with comprehensive Certificate of Analysis to ensure traceability and regulatory audit readiness.

Molecular Formula C25H27NO
Molecular Weight 357.5 g/mol
CAS No. 31750-45-5
Cat. No. B3124262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine
CAS31750-45-5
Molecular FormulaC25H27NO
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
InChIInChI=1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20+
InChIKeyYBZBQYHSLRTDHL-LKUDQCMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E-Isomer Tamoxifen EP Impurity D Overview


2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine (CAS 31750-45-5), designated as (E)-desethyl methyl tamoxifen, is a triphenylethylene-based selective estrogen receptor modulator (SERM) derivative that constitutes the E-isomer of Tamoxifen EP Impurity D [1]. Unlike the therapeutically active Z-isomer of tamoxifen, this compound is characterized by a cis (E) configuration about the central double bond, which fundamentally alters its receptor pharmacology and regulatory status [2].

E-isomer impurity standard for Tamoxifen EP Impurity D
Stereochemically defined cis (E) configuration
Required for EP HPLC method validation and system suitability testing

Why Isomer-Specific Identity Is Critical


Tamoxifen-related compounds cannot be interchanged generically because their pharmacological activity, regulatory acceptance criteria, and analytical behavior are exquisitely sensitive to isomeric configuration (E vs Z) and N-substitution pattern. The E-isomer exhibits over 100-fold lower binding affinity for estrogen receptors (ERα and ERβ) compared to the Z-isomer, and functions as an ER agonist rather than antagonist [1]. Moreover, the European Pharmacopoeia (EP) mandates that in tamoxifen drug products the E-isomer (Impurity D) must not exceed 0.3% of the principal peak area, with a minimum chromatographic resolution of 3.0 between the E-isomer and Impurity F [2]. Substituting a generic tamoxifen reference standard or a different tamoxifen metabolite for this specific E-isomer compound would render impurity quantification inaccurate and compromise both regulatory compliance and experimental reproducibility.

Isomer-specific pharmacology
E-isomer exhibits markedly different ER binding and agonist activity; generic tamoxifen or Z-isomer standards may compromise study interpretation.
Regulatory impurity threshold
EP monograph specifies strict impurity limits; non-isomer-specific standards cannot ensure accurate quantification or batch release compliance.
Chromatographic identity requirement
Resolution requirements demand an identity-confirmed E-isomer to avoid peak misassignment and inaccurate impurity profiling.

Key Differentiators from Generic Tamoxifen Standards


Estrogen Receptor Binding Affinity Divergence

The E-isomer (cis-configuration) of tamoxifen and its analogs exhibits over 100-fold lower binding affinity for both ERα and ERβ compared to the Z-isomer (trans-configuration, ICI 46474). Functional assays further reveal that Z-tamoxifen acts as an ER antagonist, whereas E-tamoxifen behaves as an ER agonist, underscoring the critical pharmacological divergence between isomers [1].

ER Affinity Divergence
Class-level
E-isomer >100-fold lower affinity, ER agonist
Z-tamoxifen high affinity, ER antagonist
Binding affinity context supports isomer-specific impurity control
Class-level inference; review for assay context
estrogen receptor pharmacology SERM isomer selectivity tamoxifen impurity characterization

Pharmacopoeia Impurity Limit and Resolution Requirements

The British Pharmacopoeia (BP 2025 / Ph. Eur. 11.6) specifies that in tamoxifen oral solution, the area of any chromatographic peak corresponding to the E-isomer (Impurity D) must not exceed 0.3% of the principal tamoxifen peak area. Additionally, the resolution between the E-isomer peak and tamoxifen Impurity F must be at least 3.0 for system suitability. The relative retention time (RRT) of the E-isomer is approximately 0.8 relative to tamoxifen (RRT 1.0) [1].

EP Impurity Limit
Head-to-head
≤0.3% impurity limit vs principal peak
resolution ≥3.0 vs Impurity F
Regulatory specification mandates dedicated E-isomer reference
Per BP 2025/Ph. Eur. 11.6; requires method validation
pharmaceutical quality control tamoxifen impurity D limit HPLC system suitability

Chromatographic Relative Retention Time Identification

Under the harmonized EP chromatographic conditions, the E-isomer of desethyl methyl tamoxifen elutes with a relative retention time (RRT) of approximately 0.8 relative to the tamoxifen principal peak (RRT 1.0). This is distinct from tamoxifen Impurity F (RRT ≈0.9) and the tamoxifen peak itself, providing a reproducible, quantitative marker for peak identity confirmation during impurity profiling [1].

RRT Identification
Head-to-head
RRT ≈0.8 tamoxifen 1.0, Impurity F ≈0.9
Distinct retention supports unambiguous peak identification
EP HPLC conditions; identity confirmation marker
HPLC method development tamoxifen impurity profiling chromatographic identity confirmation

Research and Quality Control Applications


Impurity D Quantification for Batch Release

Quality control laboratories must quantify the E-isomer (Impurity D) in tamoxifen drug substances and finished products to ensure compliance with the EP limit of 0.3%. The pure E-isomer standard (CAS 31750-45-5) is essential for preparing system suitability solutions, constructing calibration curves, and validating HPLC methods. The chromatographic resolution requirement of ≥3.0 between the E-isomer and Impurity F, along with the characteristic RRT of 0.8, necessitates a well-characterized, isomerically pure reference standard to avoid peak misidentification and inaccurate quantification [1].

Isomer-Specific Negative Control in ER Studies

Given that the E-isomer exhibits >100-fold lower ER binding affinity than Z-tamoxifen and functions as an ER agonist rather than antagonist, researchers can employ this compound as an isomer-specific negative control in experiments designed to isolate ER-dependent effects of tamoxifen and its active metabolites. This allows for rigorous discrimination between ER-mediated and ER-independent pharmacological activities in cell-based assays [1].

Retention Time Marker for Impurity Profiling

The E-isomer's relative retention time of 0.8 vs. tamoxifen (1.0) under EP chromatographic conditions provides a reproducible, quantitative marker for peak identity confirmation. Analytical development laboratories use this compound to establish relative retention time libraries, validate method specificity, and ensure that the E-isomer peak is adequately resolved (resolution ≥3.0) from the adjacent Impurity F peak (RRT ≈0.9) in tamoxifen impurity profiling methods [1].

Application
Selection Property
Validation Focus
Impurity D Quantification for Batch Release
Isomerically pure E-isomer with confirmed chromatographic identity
EP impurity limit compliance, system suitability resolution
Isomer-Specific Negative Control in ER Studies
E-isomer with distinct ER agonist profile vs Z-tamoxifen
ER-dependent vs ER-independent activity discrimination
Retention Time Marker for Impurity Profiling
Characteristic relative retention under EP conditions
Peak identity confirmation, method specificity validation
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